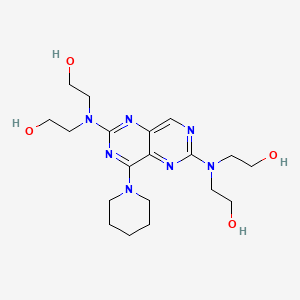

m-PEG7-CH2COOH

Vue d'ensemble

Description

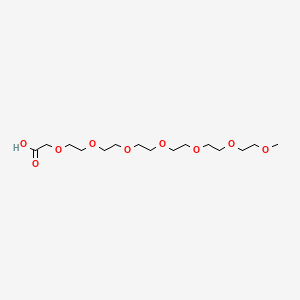

M-PEG7-CH2COOH is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

M-PEG7-CH2COOH is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The chemical formula of m-PEG7-CH2COOH is C15H30O9 . Its exact mass is 354.19 and its molecular weight is 354.400 .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The molecular weight of m-PEG7-CH2COOH is 412.00 . It appears as a solid-liquid mixture and is colorless to light yellow .Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

m-PEG7-CH2COOH: is used as a non-cleavable linker in the synthesis of ADCs. ADCs are targeted cancer therapies that combine an antibody specific to cancer cells with a cytotoxic drug. The linker connects the drug to the antibody, and in this case, the terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups to form a stable amide bond, essential for maintaining the integrity of the ADC in the bloodstream .

PROTAC Synthesis

This compound also serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to tag unwanted proteins for degradation by the proteasome. The hydrophilic PEG spacer in m-PEG7-CH2COOH increases solubility, which is crucial for PROTAC’s bioavailability and efficacy .

Drug Solubility Enhancement

The hydrophilic nature of the PEG spacer in m-PEG7-CH2COOH makes it valuable for enhancing the solubility of hydrophobic drugs in aqueous media. This is particularly useful in drug formulation and delivery, where solubility can significantly affect a drug’s bioavailability and therapeutic effectiveness .

Surface Modification

m-PEG7-CH2COOH can be used to modify surfaces, such as nanoparticles or medical devices, to increase biocompatibility and reduce immunogenicity. The PEGylation process involves attaching PEG chains to these surfaces, which can help evade the immune system and improve circulation time in vivo .

Bioconjugation

The terminal carboxylic acid group in m-PEG7-CH2COOH is reactive towards primary amine groups under activation conditions, making it suitable for bioconjugation applications. This includes conjugating peptides, proteins, or other biomolecules to improve their stability, solubility, or pharmacokinetics .

Diagnostic Agents

In diagnostic applications, m-PEG7-CH2COOH can be used to conjugate imaging agents to targeting molecules like antibodies or peptides. This allows for enhanced imaging of specific tissues or diseases during diagnostic procedures .

Therapeutic Gene Delivery

The compound can be utilized in gene therapy as a component of vectors for delivering therapeutic genes into cells. The PEGylation helps protect the genetic material during delivery and facilitates its entry into target cells .

Tissue Engineering

In tissue engineering, m-PEG7-CH2COOH can be incorporated into hydrogels or other scaffold materials to improve their properties, such as hydration, mechanical strength, and biocompatibility, which are essential for tissue regeneration applications .

Each application utilizes the unique properties of m-PEG7-CH2COOH to enhance research and development in various scientific fields.

Mécanisme D'action

Target of Action

m-PEG7-CH2COOH, also known as mPEG6-CH2COOH, m-PEG6-O-CH2COOH, or m-PEG6-acetic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the antibodies to which it is attached in ADCs and the E3 ubiquitin ligase and target protein in PROTACs .

Mode of Action

m-PEG7-CH2COOH acts as a linker in ADCs and PROTACs. In ADCs, it attaches an ADC cytotoxin to an antibody . In PROTACs, it connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The terminal carboxylic acid of m-PEG7-CH2COOH can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by m-PEG7-CH2COOH are primarily related to the intracellular ubiquitin-proteasome system. PROTACs, which contain m-PEG7-CH2COOH as a linker, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in m-peg7-ch2cooh increases solubility in aqueous media , which could potentially enhance the bioavailability of the compounds it is part of.

Result of Action

The result of the action of m-PEG7-CH2COOH is the selective degradation of target proteins in the case of PROTACs . For ADCs, the result is the delivery of cytotoxic drugs to specific cells identified by the antibodies .

Action Environment

The action environment of m-PEG7-CH2COOH can influence its efficacy and stability. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

When handling m-PEG7-CH2COOH, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15(16)17/h2-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSXISOALMMMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11,14,17,20-Heptaoxadocosan-22-oic acid | |

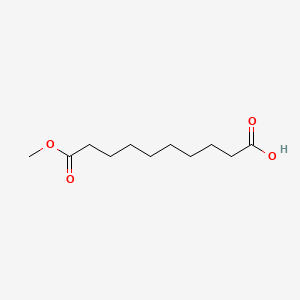

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

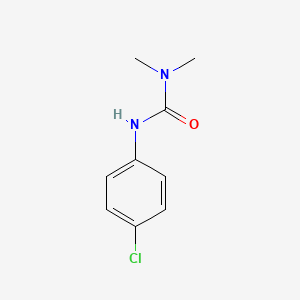

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.